Glycerides, C16-18 mono-and di-
Overview
Description
Glycerides, C16-18 mono-and di- is a useful research compound. Its molecular formula is C37H72O5 and its molecular weight is 597.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycerides, C16-18 mono-and di- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycerides, C16-18 mono-and di- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Studies : Glycerides like 1,3-dioleyl-2-deuteriostearyl glyceride-C14 and mono-1-deuteriostearyl glyceride-C14 have been studied for their hydrolysis and absorption in rats, revealing insights into the digestion and metabolism of these compounds (Skipski, Morehouse, & Deuel, 1959).
Fatty Acid Distribution in Fats : Research on the distribution of saturated and unsaturated acyl groups in fats, particularly those with C16−C18 chains, has been conducted. This study offers insights into the proportions and isomeric forms of glycerides in fats (Wal, 1960).
Polymorphism of Saturated Glycerides : A review on glyceride polymorphism, including saturated single fatty acid triglycerides and mixed C16−C18 saturated triglycerides, provides a comprehensive understanding of these substances' physical properties (Lutton, 1950).
Pharmaceutical Formulation Development : Medium chain length (C8, C10) mono-, di-, and triacylglycerols (MCGs) are utilized in the development of pharmaceutical formulations to increase the oral bioavailability of poorly soluble compounds. This study highlights the importance of specific ratios of fatty acid components and glyceride types in such formulations (Fliszar et al., 2006).
Food Industry Applications : Mono- and diacylglycerols are used as food emulsifiers (type E 471) to adjust techno-functional properties of foodstuffs. A method for their simultaneous determination in food products highlights their importance in food science and technology (Schick et al., 2021).
Analysis in Multiphase Systems : The differentiation between mono-, di-, and triglycerides in multiphase systems using Fourier transform infrared (FT-IR) spectroscopy is significant for industries dealing with fats, oils, or emulsifiers (Mueller et al., 2011).
Properties
IUPAC Name |
(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLVQFEAFTXMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868884 | |
Record name | 1-(Hexadecanoyloxy)-3-hydroxypropan-2-yl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pellets or Large Crystals; Other Solid | |
Record name | Glycerides, C16-18 mono- and di- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
85251-77-0 | |
Record name | Glyceryl mono and dipalmitostearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085251770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerides, C16-18 mono- and di- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.